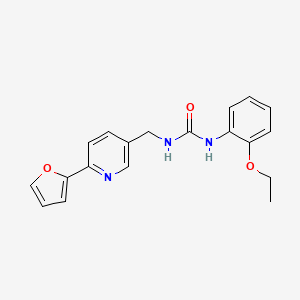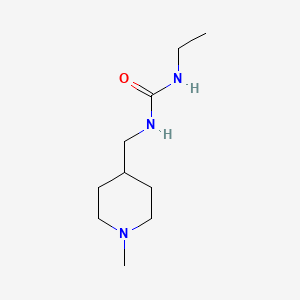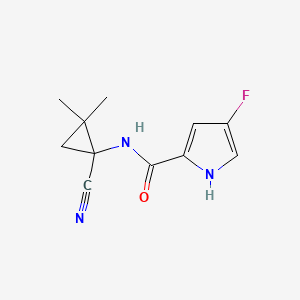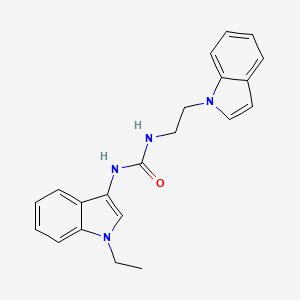
1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-((6-(furan-2-yl)pyridin-3-yl)methyl)urea, also known as EFPYM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFPYM is a urea derivative that has been synthesized using various methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Derivative Studies
Abdelrazek et al. (2010) described the synthesis of novel pyridine and naphthyridine derivatives, including reactions with urea derivatives to afford pyrimido[4,5-H][1,6]naphthyridine derivatives. These compounds were synthesized using a series of catalyzed reactions and coupling with arene diazonium salts and hydrazines, indicating potential for further chemical investigations and applications in material science or pharmaceuticals (Abdelrazek et al., 2010).
Koza and Balcı (2011) reported the first synthesis of a novel class of compounds, including the synthesis of symmetrical urea derivatives via Curtius rearrangement. This work opens up avenues for the development of new materials with unique properties, potentially useful in fields such as organic electronics or as novel ligands in metal complexation studies (Koza & Balcı, 2011).
Antimicrobial Activity
- Reddy, Reddy, and Venugopal (2003) synthesized N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl]ureas and evaluated their antifungal and antibacterial activity. These compounds exhibited moderate antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Reddy et al., 2003).
Molecular Complexation and Material Properties
- Muthuraman, Masse, Nicoud, and Desiraju (2001) explored the molecular complexation of chromophores linked by hydrogen bonds for nonlinear optics. Their findings demonstrate the potential of using urea derivatives in designing materials with specific optical properties, which could be crucial for applications in photonics and optoelectronics (Muthuraman et al., 2001).
Ion-Pair Binding
- Qureshi, Yufit, Howard, and Steed (2009) reported on the synthesis of a ligand capable of ion-pair binding via coordination and hydrogen bonding interactions. This study illustrates the utility of urea derivatives in supramolecular chemistry for the development of new sensor materials or in the separation of ionic species (Qureshi et al., 2009).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[6-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-24-18-7-4-3-6-16(18)22-19(23)21-13-14-9-10-15(20-12-14)17-8-5-11-25-17/h3-12H,2,13H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLHQKKNDZBJXHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2389092.png)
![2-Chloro-3-[4-(oxolan-3-yloxy)piperidine-1-carbonyl]pyridine](/img/structure/B2389093.png)
![ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2389094.png)


![2-(4-(2,5-Dioxopyrrolidin-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2389100.png)
![8-(2,3-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2389103.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(1,1,2,2,2-pentafluoroethyl)pyrrolidine-2-carboxylic acid](/img/structure/B2389104.png)


![5-[3-(Difluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,2,5-dithiazepane](/img/structure/B2389110.png)

![N-(3-chloro-4-fluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2389113.png)
![N-(2-chlorobenzyl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2389114.png)